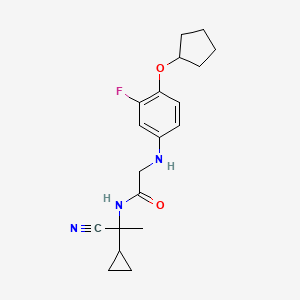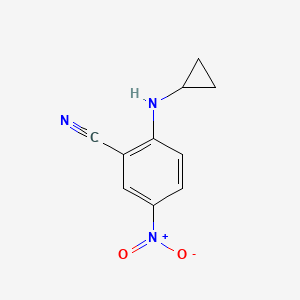![molecular formula C23H20F3N5OS B2784884 4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-30-7](/img/structure/B2784884.png)
4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The compound also contains a trifluoromethyl group, which is commonly found in many FDA-approved drugs .
Synthesis Analysis
While specific synthesis information for this compound is not available, triazole derivatives are often synthesized for their antimicrobial, antioxidant, and antiviral potential . The trifluoromethyl group can be introduced into organic molecules through various methods .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring and a trifluoromethyl group attached to a benzyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The synthesis of this compound has been reported, and it shows promising anti-cancer activity . Specifically, compound RB7 demonstrated remarkable anticancer effects on HT-29 colon cancer cells. The IC50 range (concentration required for 50% inhibition) was estimated between 6.587 and 11.10 µM. Notably, RB7 induced apoptosis via the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, ultimately leading to Caspase 3 activation and cell death.
Drug Design and Rational Drug Discovery
Pyrazines, including this compound, are essential in rational drug design. Their unique properties make them valuable ligands for various therapeutic applications . Researchers have explored the p-donor properties of pyrazine-containing molecules, which can be leveraged in designing novel drugs.
Antioxidant Activity
Pyrazines are known for their antioxidant potential. This compound’s structure suggests that it may exhibit antioxidant properties, which could be relevant in combating oxidative stress-related diseases .
Anti-Inflammatory Applications
Given the diverse therapeutic applications of pyrazines, investigating the anti-inflammatory potential of this compound is worthwhile. It may modulate inflammatory pathways and contribute to managing inflammatory conditions .
Antifungal Activity
Pyrazines have been studied as antifungal agents. While specific data on this compound’s antifungal properties are not readily available, its structural features warrant further investigation in this area .
Other Biological Activities
Apart from the mentioned applications, pyrazines have been explored in various other contexts, including antidepressant, antipsychotic, and antihistamine activities . Although direct evidence for this compound’s involvement in these areas is limited, its pyrazine moiety suggests potential for diverse biological effects.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5OS/c1-15-5-7-17(8-6-15)22(32)27-12-11-20-29-28-19-9-10-21(30-31(19)20)33-14-16-3-2-4-18(13-16)23(24,25)26/h2-10,13H,11-12,14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEMJBLSMAHUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)
![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)



![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
